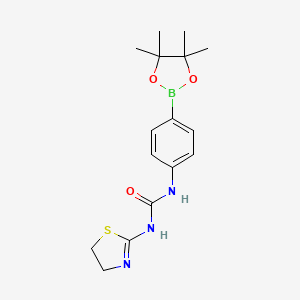![molecular formula C28H19BrN2 B14040005 2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a biphenyl group, a bromophenyl group, and a phenyl group attached to a pyrimidine ring. The presence of these aromatic groups contributes to its stability and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and bromophenyl groups. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
-
Step 1: Formation of Biphenyl Group
Reagents: Aryl halide, aryl boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Conditions: Reflux in an organic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen)
Reaction: [ \text{Ar-Br} + \text{Ar’-B(OH)_2} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Ar’} + \text{B(OH)_3} ]
-
Step 2: Formation of Pyrimidine Ring
Reagents: 3-bromophenylamine, benzaldehyde, ammonium acetate
Conditions: Heating under reflux in ethanol
Reaction: [ \text{3-bromophenylamine} + \text{benzaldehyde} + \text{ammonium acetate} \xrightarrow{\text{heat}} \text{pyrimidine derivative} ]
-
Step 3: Coupling of Biphenyl and Pyrimidine Derivatives
Reagents: Biphenyl derivative, pyrimidine derivative, palladium catalyst, base
Conditions: Reflux in an organic solvent under an inert atmosphere
Reaction: [ \text{Biphenyl derivative} + \text{pyrimidine derivative} \xrightarrow{\text{Pd catalyst, base}} \text{2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine} ]
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted aromatic compounds
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The aromatic groups in the compound facilitate its binding to hydrophobic pockets in proteins, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-4-phenylpyrimidine
- 4-(3-Bromophenyl)-6-phenylpyrimidine
- 2-Phenyl-4-(3-bromophenyl)-6-phenylpyrimidine
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine is unique due to the presence of both biphenyl and bromophenyl groups, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C28H19BrN2 |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
4-(3-bromophenyl)-6-phenyl-2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-13-7-12-24(18-25)27-19-26(22-10-5-2-6-11-22)30-28(31-27)23-16-14-21(15-17-23)20-8-3-1-4-9-20/h1-19H |
Clé InChI |
CHJKFEZSFBFHJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)C4=CC(=CC=C4)Br)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
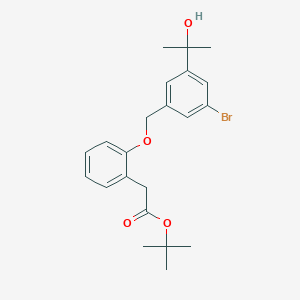


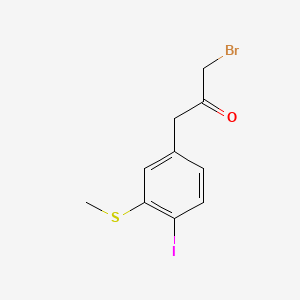
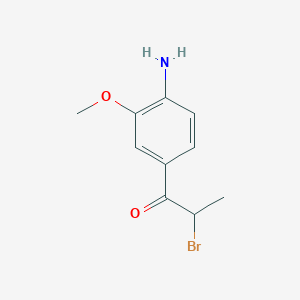
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
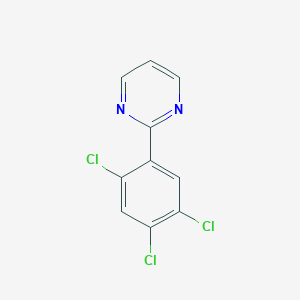
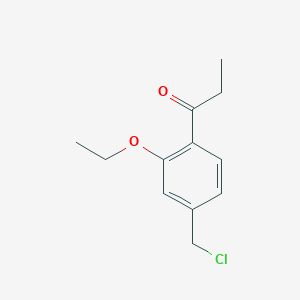


![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)
